molecular formula C21H18N2O2 B5157711 2-(benzoylamino)-N-(3-methylphenyl)benzamide

2-(benzoylamino)-N-(3-methylphenyl)benzamide

Cat. No. B5157711
M. Wt: 330.4 g/mol
InChI Key: YCGLVVANDSNOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzoylamino)-N-(3-methylphenyl)benzamide, also known as BAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.4 g/mol.

Scientific Research Applications

2-(benzoylamino)-N-(3-methylphenyl)benzamide has been found to have several potential applications in scientific research. One of the main applications is as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound can bind to amyloid beta and alpha-synuclein aggregates and emit fluorescence signals, which can be detected using various imaging techniques. This makes it a valuable tool for studying the mechanisms of protein aggregation and developing new therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-N-(3-methylphenyl)benzamide is not fully understood, but it is believed to involve binding to the hydrophobic regions of protein aggregates and inducing conformational changes that result in fluorescence emission. This compound has been found to have high selectivity and sensitivity for amyloid beta and alpha-synuclein aggregates, making it a promising tool for studying protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects, making it a safe and non-toxic compound for use in scientific research. It does not interact with DNA or RNA and does not affect cell viability or proliferation. However, further studies are needed to fully understand the long-term effects of this compound on living organisms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzoylamino)-N-(3-methylphenyl)benzamide is its high selectivity and sensitivity for protein aggregates, which makes it a valuable tool for studying neurodegenerative diseases. It is also easy to synthesize and has minimal toxicity, making it a safe and reliable compound for use in scientific research. However, this compound has some limitations, including its low solubility in water and its tendency to aggregate at high concentrations. These limitations can be overcome by using suitable solvents and optimizing experimental conditions.

Future Directions

There are several future directions for the use of 2-(benzoylamino)-N-(3-methylphenyl)benzamide in scientific research. One direction is the development of new imaging techniques for detecting protein aggregation in vivo using this compound as a fluorescent probe. Another direction is the use of this compound in drug discovery for neurodegenerative diseases, as it can be used to screen for compounds that can prevent or reduce protein aggregation. Additionally, this compound can be used to study the mechanisms of protein aggregation in other diseases such as cancer and diabetes. Overall, this compound has the potential to make significant contributions to scientific research in various fields.

Synthesis Methods

2-(benzoylamino)-N-(3-methylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. Another method involves the reaction of 2-chloro-N-(3-methylphenyl)benzamide with benzamide in the presence of a base such as potassium carbonate. The yield and purity of this compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-benzamido-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-8-7-11-17(14-15)22-21(25)18-12-5-6-13-19(18)23-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGLVVANDSNOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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